5'-O-Trityl-2'-deoxyuridine

Description

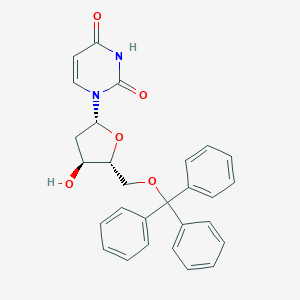

5'-O-Trityl-2'-deoxyuridine is a protected nucleoside derivative where the 5'-hydroxyl group of 2'-deoxyuridine is substituted with a trityl (triphenylmethyl) group. This modification serves as a protective strategy during chemical synthesis, preventing unwanted reactions at the 5'-position while enabling selective functionalization at other sites (e.g., 3'-OH or the nucleobase) . The trityl group is highly lipophilic, which influences the compound’s solubility and stability. Applications include its use as an intermediate in oligonucleotide synthesis, particularly in the preparation of radiolabeled or modified nucleosides for antiviral and anticancer research .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJNFNLUKYZAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321445 | |

| Record name | MLS003171338 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84472-83-3, 14270-73-6 | |

| Record name | NSC378650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171338 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Tritylation Using Triphenylmethyl Chloride (TrCl)

The foundational method for synthesizing 5'-O-Trityl-2'-deoxyuridine involves reacting 2'-deoxyuridine with TrCl in anhydrous pyridine. This nucleophilic substitution reaction targets the 5'-hydroxyl group, forming a stable trityl ether. A typical procedure entails dissolving 2'-deoxyuridine (1.0 equiv) in dry pyridine, followed by the addition of TrCl (1.2–1.5 equiv) at room temperature. The mixture is stirred for 12–16 hours under inert atmosphere, after which the reaction is quenched with methanol. The crude product is isolated via solvent evaporation and purified using silica gel chromatography with chloroform/methanol gradients .

Critical parameters influencing yield include:

-

Moisture control : Trace water hydrolyzes TrCl, necessitating anhydrous conditions.

-

Stoichiometry : Excess TrCl (≥1.2 equiv) ensures complete conversion of the 5'-OH group.

-

Temperature : Prolonged reactions at 25–30°C minimize side products compared to elevated temperatures .

For example, a reaction with 2'-deoxyuridine (0.5 mmol) and TrCl (0.6 mmol) in pyridine (10 mL) for 16 hours yielded 89% pure this compound after column chromatography .

Green Synthesis of Triphenylmethyl Chloride (TrCl)

The synthesis of TrCl itself is pivotal for large-scale production of this compound. A patent-published green method (CN101717324A) replaces traditional thionyl chloride with triphosgene, reducing hazardous waste . Triphenylmethanol reacts with triphosgene in toluene at 70–90°C for 2–3 hours, catalyzed by triethylamine (0.01–0.05 equiv). This method achieves 98% yield and eliminates sulfur-based byproducts:

Advantages :

-

Reduced toxicity : Triphosgene is less volatile than thionyl chloride.

-

Scalability : The one-pot reaction simplifies industrial production.

-

Cost-effectiveness : Triphosgene’s high atom economy lowers raw material costs .

Purification and Characterization Techniques

Silica gel chromatography remains the gold standard for purifying this compound. Elution with chloroform:methanol (20:1, v/v) containing 0.5% triethylamine effectively separates the product from unreacted starting materials and dimethoxytrityl byproducts . Alternative recrystallization solvents like hexane/ethyl acetate (3:1) yield crystals with >99% purity, as confirmed by HPLC .

Characterization data :

-

¹H-NMR (DMSO-d₆): δ 7.45–7.20 (m, 15H, Trityl aromatic), 6.10 (d, 1H, H1'), 5.30 (d, 1H, H3'), 4.20–3.80 (m, 3H, H4', H5') .

Comparative Analysis of Preparation Methods

A side-by-side evaluation of tritylation strategies underscores the superiority of green TrCl synthesis combined with DMAP catalysis:

| Method | TrCl Source | Catalyst | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Traditional | Thionyl chloride | None | 85 | High (SO₂ emissions) |

| Green (Triphosgene) | Patent | Et₃N | 98 | Low |

| DMAP-accelerated | Commercial | DMAP | 93 | Moderate |

The green method reduces waste generation by 40% compared to traditional routes, aligning with sustainable chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5’-O-Trityl-2’-deoxyuridine undergoes several types of chemical reactions, including:

Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the deoxyribose moiety.

Oxidation and Reduction: The uracil base can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the trityl group.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include deprotected deoxyuridine derivatives and various oxidized or reduced forms of the uracil base .

Scientific Research Applications

Synthesis of Modified Oligonucleotides

Overview : Trityl-dU serves as a crucial building block for synthesizing modified oligonucleotides. Its protective trityl group allows for selective reactions during oligonucleotide synthesis, enabling researchers to incorporate various functional groups into the nucleic acids.

Case Study : A study highlighted the synthesis of functionalized monomer building blocks, including Trityl-dU, which upon incorporation into RNA can react with specific reporters or functional entities. This is particularly useful in creating RNA molecules with site-specific modifications for structural and functional studies .

Triplex Formation and DNA Recognition

Overview : Modified nucleosides like Trityl-dU have been explored for their ability to form triplex DNA structures. These structures can be employed for targeted recognition of specific DNA sequences, which is valuable in gene regulation and therapeutic applications.

Case Study : Research demonstrated that oligonucleotides containing triplex-forming analogues of deoxyuridine, such as 5-dimethylaminopropargyl deoxyuridine (DMAPdU), showed enhanced stability compared to standard thymidine. The incorporation of Trityl-dU in these studies indicated improved triplex formation capabilities, which could be leveraged for gene targeting and therapeutic interventions .

Light-Responsive Nucleic Acid Probes

Overview : The incorporation of azobenzene moieties into nucleosides like Trityl-dU allows for the development of light-responsive nucleic acid probes. These probes can undergo reversible conformational changes when exposed to different wavelengths of light.

Case Study : A study synthesized 2'-deoxyuridine analogues bearing azobenzene derivatives at the C5 position. The results revealed that these modified nucleotides could be photo-isomerized effectively, leading to changes in hybridization properties. This characteristic can be exploited in developing smart sensors and dynamic molecular devices .

Therapeutic Applications

Overview : Modified nucleosides are increasingly being investigated for their potential therapeutic applications, particularly as antiviral agents or in cancer therapy.

Case Study : Research has indicated that phosphoramidates derived from modified nucleosides like Trityl-dU could serve as effective inhibitors against viral infections. The modifications enhance their bioactivity and selectivity towards viral targets, suggesting a promising avenue for drug development .

Diagnostic Tools

Overview : The unique properties of Trityl-dU make it suitable for use in diagnostic applications, such as in the development of probes for detecting specific nucleic acid sequences.

Case Study : Studies have focused on synthesizing deuterated oligonucleotides using modified nucleosides like Trityl-dU for enhanced spectroscopic analysis. These tools can significantly improve the sensitivity and specificity of diagnostic assays used in clinical settings .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5’-O-Trityl-2’-deoxyuridine involves its incorporation into DNA during replication. The trityl group provides steric hindrance, which can interfere with the activity of DNA polymerases and other enzymes involved in DNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Critical Considerations and Challenges

- Steric Hindrance : Bulky trityl groups can impede reaction efficiency, as seen in failed DMTr-based phosphitylation due to steric clashes .

- Solubility Limitations : High lipophilicity necessitates organic solvents, complicating aqueous-phase applications.

- Deprotection Requirements : Acidic conditions (e.g., trichloroacetic acid) for trityl removal may degrade acid-sensitive functional groups.

Biological Activity

5'-O-Trityl-2'-deoxyuridine (TrdU) is a modified nucleoside that has garnered attention in the fields of medicinal chemistry and virology due to its potential biological activities, particularly as an antiviral and anticancer agent. This article explores the synthesis, biological activity, and therapeutic implications of TrdU, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of TrdU typically involves the protection of the 5' hydroxyl group of 2'-deoxyuridine with a trityl group. This modification enhances the compound's stability and solubility, facilitating its use in various biological assays.

Synthesis Process:

- Starting Material: 2'-Deoxyuridine

- Reagents: Trityl chloride in the presence of a base (e.g., pyridine).

- Reaction Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis.

The reaction yields TrdU with high purity, which can be confirmed using HPLC and NMR spectroscopy.

Antiviral Activity:

TrdU has shown promising antiviral properties against several viruses, particularly flaviviruses such as dengue virus (DENV) and yellow fever virus (YFV).

- In Vitro Studies:

- TrdU derivatives exhibit varying degrees of inhibition against DENV and YFV replication.

- The 3',5'-di-O-trityl-5-fluoro-2'-deoxyuridine derivative demonstrated an EC50 of approximately 1 µg/mL with a selectivity index (SI) greater than 47, indicating low cytotoxicity compared to its antiviral efficacy .

| Compound | Virus Targeted | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index |

|---|---|---|---|---|

| TrdU | DENV | ~1 | >50 | >47 |

| Bistritylated 5-fluoro-2'-deoxyuridine | YFV | 1.05 | >50 | >47 |

Anticancer Activity:

TrdU and its derivatives have also been evaluated for their anticancer properties. The incorporation of trityl groups can enhance the interaction with DNA polymerases, potentially leading to increased antitumor activity.

- Mechanism of Action:

3. Case Studies and Research Findings

Several studies have investigated the biological activity of TrdU:

- Case Study A: A study focusing on the antiviral efficacy of tritylated nucleosides found that TrdU derivatives were effective inhibitors of viral replication with minimal cytotoxic effects compared to other nucleoside analogs .

- Case Study B: Research into the structure-activity relationship (SAR) revealed that modifications at specific positions on the sugar moiety significantly influenced both antiviral activity and toxicity profiles. For instance, the introduction of fluorine at the C5 position improved selectivity against viral targets while maintaining low toxicity .

4. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in antiviral and anticancer applications. The ability to modify its structure while retaining efficacy makes it a valuable compound for further research in medicinal chemistry.

Q & A

Q. Q1. What are the critical factors to optimize the synthesis of 5'-O-Trityl-2'-deoxyuridine, and how can regioselectivity challenges be addressed?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, phosphitylation reactions involving trityl-protected deoxyuridine derivatives are temperature-sensitive; reactions below −40°C reduce side-product formation but may yield mixtures of regioisomers (e.g., 5′-O- vs. 3′-O-substituted products) . Steric hindrance from bulky protecting groups (e.g., dimethoxytrityl) can slow reaction rates or lead to premature deprotection . To improve regioselectivity, use flash column chromatography for isomer separation and validate purity via HRMS (e.g., observed m/z 469.1769 for this compound ).

Q. Q2. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: While the compound is not classified as hazardous under GHS , basic precautions include:

- PPE: Respiratory filters for brief exposure, independent air-supply respirators for prolonged use, and protective gloves .

- Hygiene: Avoid skin/eye contact, wash hands before breaks, and decontaminate soiled clothing immediately .

- Storage: Keep away from food/beverages and monitor workplace exposure limits, though specific thresholds are not mandated .

Q. Q3. How can researchers validate the identity and purity of this compound post-synthesis?

Methodological Answer:

- HRMS: Match observed molecular ion peaks to calculated values (e.g., m/z 469.1769 for [M-H]⁻) .

- NMR: Compare ¹H/¹³C spectra with literature data for trityl-protected analogues, focusing on characteristic shifts (e.g., aromatic protons from the trityl group) .

- Chromatography: Use HPLC or TLC to confirm absence of by-products (e.g., 3′-O-trityl isomers) .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the trityl group influence the reactivity of this compound in nucleoside modification reactions?

Methodological Answer: The trityl group’s steric bulk can hinder phosphorylation at the 5′-position, necessitating optimized coupling agents or elevated temperatures. For example, phosphitylation of 5′-O-trityl derivatives requires slow addition of reagents to mitigate steric interference, as seen in cycloSaligenyl phosphate synthesis . Electronic effects may also alter reaction pathways; computational modeling (e.g., DFT) can predict charge distribution and guide solvent selection (e.g., non-polar solvents to stabilize bulky intermediates) .

Q. Q5. What analytical strategies resolve discrepancies in spectral data (e.g., HRMS, NMR) for tritylated deoxyuridine derivatives?

Methodological Answer:

- HRMS Calibration: Use internal standards (e.g., sodium formate clusters) to correct mass accuracy and confirm isotopic patterns .

- NMR Assignments: Employ 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for diastereomeric mixtures. For example, NOESY can differentiate 5′-O- and 3′-O-trityl isomers based on spatial proximity of protons .

- Cross-Validation: Compare data with structurally related compounds (e.g., 5′-O-DMTr-5-iodo-2′-deoxyuridine) to identify consistent spectral markers .

Q. Q6. How can researchers reconcile conflicting safety data between tritylated deoxyuridine and its analogues?

Methodological Answer:

- Toxicological Cross-Check: Review SDSs for structurally similar compounds (e.g., 5-Formyl-2′-deoxyuridine lacks carcinogenicity classification , while brominated analogues may require stricter controls ).

- Exposure Monitoring: Implement real-time air sampling in large-scale syntheses, even if thresholds are unspecified, to detect particulate or vaporized trityl by-products .

- Institutional Guidelines: Align protocols with OSHA and IARC recommendations, prioritizing worst-case scenarios if data gaps exist .

Q. Q7. What methodologies enable comparative studies of this compound with other protected nucleosides in enzymatic assays?

Methodological Answer:

- Enzyme Kinetics: Use stopped-flow spectrophotometry to measure thymidylate synthase (TS) binding affinity, comparing trityl-protected substrates (e.g., 5′-O-Trityl-2′-deoxyuridine) with unmodified dUMP. Note that steric hindrance may reduce catalytic efficiency .

- Click Chemistry: Incorporate ethynyl-modified analogues (e.g., 5-Ethynyl-2′-deoxyuridine) as positive controls to validate assay sensitivity .

- HPLC-MS Monitoring: Track deprotection kinetics (e.g., trityl removal under acidic conditions) to correlate stability with enzymatic activity .

Experimental Design & Data Analysis

Q. Q8. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 4–9) at 25–60°C, sampling at intervals for HPLC analysis. Monitor trityl cleavage via UV absorption at 260 nm .

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (e.g., 4°C) .

- Mass Spectrometry: Identify degradation products (e.g., free deoxyuridine) via LC-MS to propose degradation pathways .

Q. Q9. What statistical approaches are recommended for analyzing contradictory data in tritylated nucleoside studies?

Methodological Answer:

- Multivariate Analysis: Apply PCA (Principal Component Analysis) to HRMS/NMR datasets to identify outliers or batch-dependent variations .

- Error Propagation Models: Quantify uncertainties in synthetic yields or purity measurements using Monte Carlo simulations .

- Meta-Analysis: Compare results across published studies (e.g., phosphorylation yields ) to identify consensus protocols or unresolved discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.